molecular formula C20H20ClN3O2S B2796679 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(2-methoxybenzyl)acetamide CAS No. 941927-51-1

2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(2-methoxybenzyl)acetamide

Cat. No.: B2796679
CAS No.: 941927-51-1
M. Wt: 401.91
InChI Key: CLDVMSZLTSCYLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(2-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C20H20ClN3O2S and its molecular weight is 401.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activities

  • Lipase and α-Glucosidase Inhibition : A study involved the synthesis of novel heterocyclic compounds derived from a starting compound similar in structure to the one . These compounds demonstrated significant lipase and α-glucosidase inhibition activities, indicating potential therapeutic applications in treating diseases related to enzyme dysfunction (Bekircan, Ülker, & Menteşe, 2015).

  • Anticonvulsant Activity : Another research effort synthesized omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, including compounds with structural similarities to the chemical of interest. These derivatives showed promising anticonvulsant activities, highlighting their potential in epilepsy treatment (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

  • Cytotoxic Activity against Cancer Cell Lines : A series of compounds bearing imidazo[2,1-b]thiazole scaffolds, structurally related to the compound , were synthesized and evaluated for their cytotoxicity against various human cancer cell lines. One of the compounds exhibited significant inhibitory activity against the MDA-MB-231 breast cancer cell line, suggesting a potential for cancer therapy (Ding et al., 2012).

  • Anticancer Agents : A study focused on the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, including compounds with structural elements similar to the chemical of interest. These compounds were evaluated for their anticancer activity against human lung adenocarcinoma cells, with some showing high selectivity and potential as anticancer agents (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

  • Antioxidant Activities : Novel compounds containing 1,3,4-oxadiazole and imine structures, along with elements found in the compound of interest, were synthesized and assessed for their antioxidant properties. Some compounds showed strong inhibitory effects on lipid peroxidation and ethoxyresorufin O-deethylase activity, indicating their potential as antioxidants (Alp, Kılcıgil, Ozdamar, Çoban, & Eke, 2015).

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S/c1-24-17(14-7-9-16(21)10-8-14)12-23-20(24)27-13-19(25)22-11-15-5-3-4-6-18(15)26-2/h3-10,12H,11,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDVMSZLTSCYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NCC2=CC=CC=C2OC)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.